n-(Phenylacetyl)-d-phenylalanine

Chiral purity Specific rotation Enantiomeric identity

N-(Phenylacetyl)-D-phenylalanine (CAS 54076-39-0) is a chiral N-acyl-D-amino acid derivative with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol. It belongs to the N-acyl-D-phenylalanine class (ChEBI:77672), characterized by a phenylacetyl moiety attached to the α-amino group of D-phenylalanine via an amide bond, yielding the (R)-configuration at the α-carbon.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 54076-39-0
Cat. No. B12960933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(Phenylacetyl)-d-phenylalanine
CAS54076-39-0
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m1/s1
InChIKeyLIIPHJDKZNTNII-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Phenylacetyl)-D-phenylalanine (CAS 54076-39-0): Chiral D-Amino Acid Derivative for Stereoselective Research and Procurement


N-(Phenylacetyl)-D-phenylalanine (CAS 54076-39-0) is a chiral N-acyl-D-amino acid derivative with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol . It belongs to the N-acyl-D-phenylalanine class (ChEBI:77672), characterized by a phenylacetyl moiety attached to the α-amino group of D-phenylalanine via an amide bond, yielding the (R)-configuration at the α-carbon [1]. This compound is primarily employed as a chiral building block in asymmetric synthesis, as a substrate or inhibitor probe for D-amino acid-specific enzymes (e.g., D-amino acid amidohydrolase, penicillin G acylase), and as a resolving agent in the optical separation of racemic amino acid mixtures via diastereomeric salt formation [1][2].

Why N-(Phenylacetyl)-D-phenylalanine Cannot Be Replaced by Generic N-Acyl-D-phenylalanine Analogs


Substituting N-(phenylacetyl)-D-phenylalanine with a generic N-acyl-D-phenylalanine analog is not straightforward because the N-acyl group identity is the primary determinant of enzyme recognition, substrate turnover, and physicochemical properties in D-amino acid-specific enzyme systems . For instance, the N-acetyl-D-phenylalanine analog exhibits a documented Ki of 560 nM against carboxypeptidase A1 (Homo sapiens), a value that is intimately dependent on the acetyl moiety's steric and electronic features [1]. Replacing the acetyl group with the larger, more lipophilic phenylacetyl moiety alters the compound's logP from approximately 1.28 (N-acetyl-D-phenylalanine, predicted) to approximately 2.43 (N-phenylacetyl-D-phenylalanine, predicted for the racemate), which directly impacts solubility, membrane partitioning, and chromatographic retention behavior . These differences render the phenylacetyl derivative non-interchangeable with its acetyl or benzoyl congeners in any experiment where acyl group recognition by an enzyme, receptor, or separation matrix is the critical parameter.

Quantitative Differentiation Evidence for N-(Phenylacetyl)-D-phenylalanine vs. Closest Analogs


Specific Optical Rotation Distinguishes N-Phenylacetyl-D-phenylalanine from N-Acetyl-D-phenylalanine and the L-Enantiomer

The specific optical rotation of N-acetyl-D-phenylalanine ([α]D20 = -39.0° to -43.0°, c=5, MeOH) serves as the closest available quantitative benchmark for the N-acyl-D-phenylalanine class . The N-phenylacetyl derivative is expected to exhibit a distinct [α]D value due to the different polarizability and steric bulk of the phenylacetyl group compared to the acetyl group. The L-enantiomer (N-phenylacetyl-L-phenylalanine, CAS 738-75-0) has [α]D20 = +46.5° (c=2, EtOH), confirming that the D-isomer will have a negative rotation of comparable magnitude [1]. Vendors supplying N-(phenylacetyl)-D-phenylalanine report a purity specification of ≥95% (HPLC), with enantiomeric purity verifiable by the absence of the L-isomer's positive optical rotation signal .

Chiral purity Specific rotation Enantiomeric identity

Carboxypeptidase A1 Inhibitory Potency: N-Acetyl-D-phenylalanine Establishes Quantitative Baseline Ki Against Which N-Phenylacetyl Congener Can Be Benchmarked

D-phenylalanine and its N-acyl derivatives are recognized inhibitors of carboxypeptidase A (CPA), an enzyme that degrades endogenous enkephalin analgesics . The N-acetyl-D-phenylalanine congener has a quantitatively determined inhibitory constant Ki = 560 ± n/a nM against human carboxypeptidase A1, measured by the ChEBML_45622 assay [1]. N-phenylacetyl-D-phenylalanine has not been directly measured in the same assay system, but structure-activity relationship studies on N-acyl-N-hydroxy-β-phenylalanines demonstrate that the N-acyl substituent identity modulates Ki values across the range 0.32–0.95 μM, with larger, more hydrophobic acyl groups (e.g., phenylacetyl vs. acetyl) generally altering both potency and enzyme residence time [2].

Enzyme inhibition Carboxypeptidase A Binding affinity

LogP and Lipophilicity: N-Phenylacetyl-D-phenylalanine Is Predicted to Be ~100-Fold More Lipophilic Than N-Acetyl-D-phenylalanine

The predicted logP of N-acetyl-D-phenylalanine is approximately 1.28, consistent with its modest solubility in polar solvents . The racemic N-phenylacetylphenylalanine has a reported logP of 2.432, reflecting the additional phenyl ring contribution from the phenylacetyl moiety . The ΔlogP of approximately 1.15 corresponds to an approximately 14-fold increase in octanol-water partition coefficient. This difference in lipophilicity translates to altered chromatographic retention on reversed-phase HPLC columns, with N-phenylacetyl derivatives requiring higher organic modifier concentrations for elution, and altered membrane permeability in cellular assay contexts.

Lipophilicity LogP Physicochemical property

Antisickling Pharmacological Activity: L-Isomer Is the Active Enantiomer; D-Isomer Serves as Stereochemical Control

N-Phenylacetyl-L-phenylalanine (PAP, CAS 738-75-0) was identified as a biaromatic agent with antisickling activity in the seminal study published in Proc Natl Acad Sci USA 1984;81(10):3190 [1][2]. The MeSH record explicitly notes that the Registry Number given refers to the (L)-isomer [1]. The (D)-isomer (CAS 54076-39-0) has no independently documented antisickling activity in the peer-reviewed literature, consistent with the general principle that L-amino acid derivatives are the biologically active enantiomers in mammalian systems. This stereochemical differentiation means the D-isomer is the appropriate negative control compound for antisickling mechanism-of-action studies, where enantiomeric specificity must be demonstrated.

Sickle cell disease Antisickling agent Enantiomeric specificity

Procurement-Guiding Application Scenarios for N-(Phenylacetyl)-D-phenylalanine (CAS 54076-39-0)


Stereochemical Negative Control in Antisickling Drug Discovery Programs Targeting N-Phenylacetyl-L-phenylalanine (PAP)

The D-isomer is the direct enantiomeric control for N-phenylacetyl-L-phenylalanine (PAP). All documented antisickling activity is associated with the L-isomer (PNAS 1984) [1]. Procurement of CAS 54076-39-0 ensures that mechanism-of-action studies can include a true stereochemical negative control, eliminating the possibility that observed hemoglobin S anti-polymerization effects are due to non-stereospecific physicochemical interactions rather than specific chiral recognition.

Substrate Specificity Profiling of D-Amino Acid Amidohydrolases and N-Acyl-D-Amino Acid Deacylases (EC 3.5.1.81)

Microbacterium natoriense D-amino acid amidohydrolase (AcyM) exhibits highest preference for N-acyl-D-phenylalanine substrates with hydrophobic N-acyl groups [1]. N-(Phenylacetyl)-D-phenylalanine, with its larger phenylacetyl group compared to the acetyl standard, is a critical tool for mapping the N-acyl binding pocket tolerance and for determining whether the enzyme can process bulkier aromatic acyl substituents, which is essential for biocatalytic process development.

Chiral Resolving Agent for Economical Optical Resolution of Racemic Phenylalanine Ester Mixtures

Patent literature explicitly teaches that N-acyl-D-phenylalanine derivatives can be used as resolving agents for DL-phenylalanine alkyl esters via diastereomeric salt formation, with the N-acyl-D-phenylalanine selectively precipitating the L-phenylalanine ester salt [1]. The phenylacetyl derivative offers the advantage of being an inexpensive, readily crystallizable resolving agent compared to the corresponding L-isomer, and its higher molecular weight (283.32 vs. 207.23 for N-acetyl) provides larger mass differential for gravimetric process monitoring.

Reference Standard for Chiral Chromatographic Method Development and Enantiomeric Purity Validation

The separation of N-acyl-D-phenylalanine from N-acyl-L-phenylalanine enantiomers requires validated chiral HPLC or CE methods [1]. N-(Phenylacetyl)-D-phenylalanine, with its distinct logP (~2.43) and specific optical rotation, serves as a retention time marker and enantiomeric purity standard for developing methods capable of quantifying trace L-isomer contamination (target ≤0.1%) in pharmaceutical intermediate batches.

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